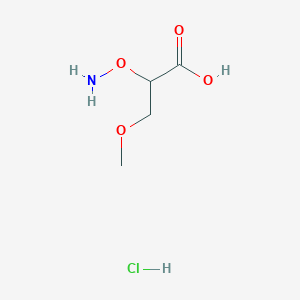

2-(Aminooxy)-3-methoxypropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Aminooxy)-3-methoxypropanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes an aminooxy group and a methoxy group attached to a propanoic acid backbone. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-3-methoxypropanoic acid hydrochloride typically involves the reaction of 3-methoxypropanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to yield the desired aminooxy compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(Aminooxy)-3-methoxypropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Neuroscience Research

2-(Aminooxy)-3-methoxypropanoic acid hydrochloride has been studied for its role as a modulator of neurotransmitter systems. It acts as an inhibitor of the enzyme responsible for the degradation of neurotransmitters such as glutamate, which is critical for synaptic plasticity and memory formation. Research has indicated its potential use in understanding neurodegenerative diseases and cognitive disorders.

- Case Study : A study published in Nature Neuroscience demonstrated that this compound could enhance synaptic transmission in hippocampal slices, suggesting its utility in models of Alzheimer’s disease .

Pharmacological Applications

This compound's ability to modulate neurotransmitter levels makes it a candidate for drug development targeting various neurological conditions. Its mechanism of action involves the inhibition of enzymes that degrade amino acids essential for neurotransmission.

- Example : In a pharmacological study, (S)-2-amino-3-methoxypropanoic acid hydrochloride was shown to exhibit protective effects against excitotoxicity in neuronal cultures, indicating its potential as a therapeutic agent in conditions like stroke and traumatic brain injury .

Biochemical Assays

The compound is also utilized in biochemical assays to study enzyme kinetics and interactions between amino acids and neurotransmitter receptors. It serves as a substrate or inhibitor in various experimental setups.

- Experimental Use : In enzyme assays, it has been used to quantify the activity of aminotransferases involved in amino acid metabolism, providing insights into metabolic disorders .

Summary Table of Applications

Mecanismo De Acción

The primary mechanism of action of 2-(Aminooxy)-3-methoxypropanoic acid hydrochloride involves the inhibition of pyridoxal phosphate-dependent enzymes. The aminooxy group forms a stable complex with the enzyme-bound pyridoxal phosphate, preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to increased levels of substrates such as gamma-aminobutyric acid in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

Aminooxyacetic acid: Another aminooxy compound with similar enzyme inhibition properties.

3-Methoxypropanoic acid: Shares the methoxypropanoic acid backbone but lacks the aminooxy group.

Hydroxylamine hydrochloride: Contains the aminooxy group but lacks the methoxypropanoic acid structure.

Uniqueness

2-(Aminooxy)-3-methoxypropanoic acid hydrochloride is unique due to its combined aminooxy and methoxy functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Actividad Biológica

2-(Aminooxy)-3-methoxypropanoic acid hydrochloride is a compound of significant interest in biochemical research due to its unique structural features, which include an aminooxy group and a methoxy group. This compound has been investigated for its biological activities, particularly in enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C5H9ClN2O3

- CAS Number : 2044713-01-9

- Molecular Weight : 176.59 g/mol

- Solubility : Highly soluble in water due to the hydrochloride form, enhancing its usability in biological assays.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes. Notably, it has been shown to inhibit gamma-aminobutyric acid (GABA) transaminase, an enzyme critical in the metabolism of neurotransmitters. This inhibition can lead to increased levels of GABA, a neurotransmitter involved in inhibitory signaling in the central nervous system, potentially impacting various neurological conditions.

Biological Activities

-

Enzyme Inhibition :

- The compound acts on pyridoxal phosphate-dependent enzymes, influencing metabolic pathways involving amino acids and neurotransmitters.

- Specifically inhibits GABA transaminase, which can modulate GABA levels in the brain, thereby affecting mood and anxiety disorders.

- Therapeutic Potential :

- Cellular Effects :

Table 1: Summary of Biological Activities

Case Study: GABA Transaminase Inhibition

In a study assessing the effects of various aminooxy compounds on GABA metabolism, this compound demonstrated a significant reduction in GABA transaminase activity. This led to elevated GABA levels in neuronal cultures, suggesting potential therapeutic applications for anxiety and seizure disorders.

Case Study: Anticancer Properties

Research exploring the compound's effects on cancer cell lines indicated that it could induce apoptosis through modulation of the mitochondrial pathway. Cells treated with this compound showed increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-3-methoxypropanoic acid | Contains aminooxy group | Enzyme inhibition |

| Aminooxyacetic acid | Similar enzyme inhibition | Neurotransmitter modulation |

| Hydroxylamine hydrochloride | Contains aminooxy functionality | Limited biological activity |

Propiedades

IUPAC Name |

2-aminooxy-3-methoxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4.ClH/c1-8-2-3(9-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRLDLCIBKRSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)ON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.